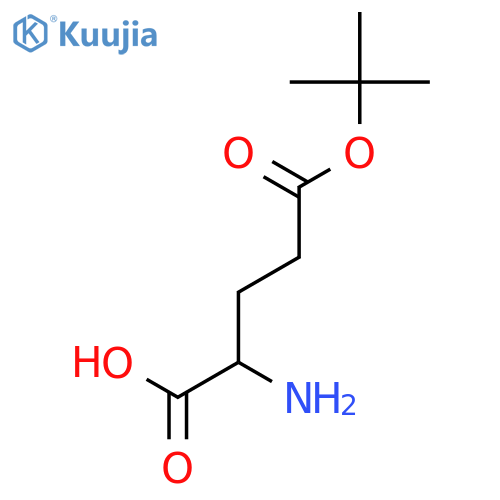

Cas no 2419-56-9 ((S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid)

2419-56-9 structure

商品名:(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid 化学的及び物理的性質

名前と識別子

-

- L-Glutamic acid 5-tert-butyl ester

- L-GLUTAMIC ACID-5-TERT-BUTYL ESTER

- 5-tert-Butyl L-Glutamate Hydrate

- H-Glu(OtBu)-OH

- (2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

- (2S)-2-Amino-5-tert-butoxy-5-oxopentanoic acid

- H-Glu(OtBu)-OH·H2O L-Glutamic acid γ-tert·butyl ester monohydrate

- 5-tert-Butyl L-Glutamate

- Fmoc-Glu(OtBu)-OH

- Glu(OtBu)-OH

- H-GLU(OBUT)-OH

- H-Glu(OtBu)-OH Hydrate

- H-Glu(OtBu)-OH·H2O

- H-L-Glu(OtBu)-OH

- L-Glu(t-Bu)-OH

- L-Glutamic Acid 5-tert-Butyl Ester Hydrate

- Glutamicacid, 5-tert-butyl ester (7CI)

- Glutamic acid, 5-tert-butyl ester, L- (8CI)

- Glutamic acid g-tert-butylester

- L-Glutamic acid g-tert-butyl ester

- g-tert-Butyl glutamate

- (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid

- L-Glutamic acid, 5-(1,1-dimethylethyl) ester

- B4045

- EN300-198996

- L-Glutamic acid 5-tert-butyl ester, >=98.0% (TLC)

- MFCD00038580

- (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid

- J-521644

- OIOAKXPMBIZAHL-LURJTMIESA-N

- Glutamic acid gamma-t-butyl ester (H-Glu(OtBu)-OH) (H-L-Glu(tBu)-OH)

- DTXSID70426672

- 2419-56-9

- H-Glu(O-t-Bu)-OH

- Glu(OtBu)

- BB 0261763

- NSC-823865

- NSC823865

- (2S)-2-azanyl-5-[(2-methylpropan-2-yl)oxy]-5-oxidanylidene-pentanoic acid

- Glu(tBu)

- AKOS005175152

- M02975

- A817140

- PD196954

- AC-482

- l-glutamic acid 5-t-butyl ester

- CS-W015458

- HY-W014742

- AS-12202

- FD21428

- J-015390

- SCHEMBL130831

- (S)-2-amino-5-tert-butoxy-5-oxopentanoic acid

- L-Glu(O-tBu)-OH

- ALBB-015807

- L-Glutamic acid gamma-tert-butyl ester

- gamma-tert-Butyl L-glutamic acid

- 5-(1,1-Dimethylethyl) hydrogen L-glutamate

- (2S)-2-amino-5-tert-butoxy-5-oxopentanoic acid (non-preferred name)

- STL466179

- gamma-tert-Butyl glutamate

- glutamic acid gamma-tert-butyl ester

- 97KWU9SN2G

- 607-337-8

- glutamic acid gamma-t-butyl ester

- FG37985

-

- MDL: MFCD00038580

- インチ: 1S/C9H17NO4/c1-9(2,3)14-7(11)5-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m0/s1

- InChIKey: OIOAKXPMBIZAHL-LURJTMIESA-N

- ほほえんだ: [H][C@](N)(CCC(=O)OC(C)(C)C)C(O)=O

- BRN: 2049031

計算された属性

- せいみつぶんしりょう: 203.115758g/mol

- ひょうめんでんか: 0

- XLogP3: -2.4

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 回転可能化学結合数: 6

- どういたいしつりょう: 203.115758g/mol

- 単一同位体質量: 203.115758g/mol

- 水素結合トポロジー分子極性表面積: 89.6Ų

- 重原子数: 14

- 複雑さ: 219

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.133

- ゆうかいてん: 182°C(lit.)

- ふってん: 336.4°C at 760 mmHg

- フラッシュポイント: 157.3°C

- 屈折率: 1.475

- すいようせい: Sparingly soluble in water; practically insoluble in ethanol or ether.

- PSA: 89.62000

- LogP: 1.22050

- かんど: 湿度に敏感である

- ようかいせい: 未確定

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: S 22:ホコリを吸い込まない。S 24/25:肌と目の接触を防ぐ。

- セキュリティの説明: S22-S24/25

- セキュリティ用語:S22;S24/25

- ちょぞうじょうけん:0-10°C

- 危険レベル:IRRITANT

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid 税関データ

- 税関コード:2922509090

- 税関データ:

中国税関コード:

2922509090概要:

2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB496745-25 g |

Glutamic acid gamma-t-butyl ester (H-Glu(OtBu)-OH) (H-L-Glu(tBu)-OH); . |

2419-56-9 | 25g |

€144.40 | 2023-04-19 | ||

| Cooke Chemical | A7393412-25G |

L-Glutamic acid 5-tert-butyl ester |

2419-56-9 | ≥98.0% | 25g |

RMB 340.00 | 2025-02-20 | |

| AAPPTec | AHE115-25g |

H-Glu(OtBu)-OH |

2419-56-9 | 25g |

$210.00 | 2024-07-19 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018928-1g |

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid |

2419-56-9 | 98% | 1g |

¥28 | 2024-05-24 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L832822-5g |

L-Glutamic acid 5-tert-butyl ester |

2419-56-9 | ≥98.0% | 5g |

¥117.00 | 2022-01-14 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L832822-100g |

L-Glutamic acid 5-tert-butyl ester |

2419-56-9 | ≥98.0% | 100g |

¥1,411.00 | 2022-01-14 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031237-5g |

L-Glutamic Acid 5-tert-Butyl Ester |

2419-56-9 | ≥98% | 5g |

¥35.70 | 2024-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031237-100g |

L-Glutamic Acid 5-tert-Butyl Ester |

2419-56-9 | ≥98% | 100g |

¥705.00 | 2024-07-09 | |

| TRC | G597035-1g |

L-Glutamic Acid 5-tert-Butyl Ester |

2419-56-9 | 1g |

$ 125.00 | 2022-06-02 | ||

| TRC | G597035-1000mg |

L-Glutamic Acid 5-tert-Butyl Ester |

2419-56-9 | 1g |

$155.00 | 2023-05-18 |

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid 関連文献

-

A. Wal?cka-Kurczyk,J. Adamek,K. Walczak,M. Michalak,A. Pa?dzierniok-Holewa RSC Adv. 2022 12 2107

-

Lingling Shan,Xin Shan,Tinging Zhang,Kefeng Zhai,Guizhen Gao,XiaoYuan Chen,Yueqing Gu RSC Adv. 2016 6 77987

-

Ming Zhang,Shengliang Zhong,Yiyuan Peng,Jianwen Jiang,Yongli Zhao,Changfeng Wan,Zhenming Zhang,Rongli Zhang,Ai Qin Zhang Org. Chem. Front. 2021 8 133

-

Bing Li,Yueming Wu,Wenjing Zhang,Si Zhang,Ning Shao,Weiwei Zhang,Lixin Zhang,Jian Fei,Yidong Dai,Runhui Liu Biomater. Sci. 2019 7 3675

2419-56-9 ((S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid) 関連製品

- 2748-02-9(L-Leucine tert-butyl ester hydrochloride)

- 3057-74-7(L-Aspartic acid 4-tert-butyl ester)

- 45125-00-6(D-Glutamic Acid 5-tert-Butyl Ester)

- 25456-76-2(H-D-Glu-OtBu)

- 25691-37-6(Boc-L-2,4-diaminobutyric acid)

- 52-52-8(Cycloleucine)

- 15911-75-8(tert-butyl (2S)-2-aminopentanoate)

- 45120-30-7(H-Glu-OtBu)

- 61-90-5(L-Leucine)

- 64960-75-4(H-D-Asp(OtBu)-OH)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2419-56-9)(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid

清らかである:99%/99%

はかる:500g/1kg

価格 ($):375.0/746.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:2419-56-9)L-Glutamic acid 5-tert-butyl ester

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ